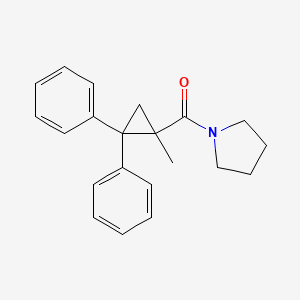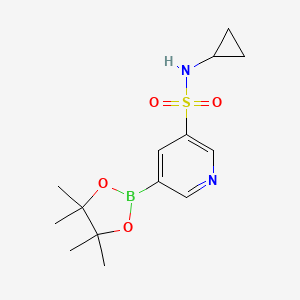
N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide: is a boronic acid derivative that has gained attention in the field of organic synthesis due to its unique structural properties and potential applications in various scientific domains. This compound features a cyclopropyl group, a pyridine ring, and a sulfonamide group, making it a versatile intermediate in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Boronic Acid Pinacol Ester: This step involves the reaction of cyclopropylboronic acid with pinacol in the presence of a suitable catalyst.
Introduction of the Pyridine Ring: The boronic acid pinacol ester is then coupled with a pyridine derivative using a Suzuki-Miyaura coupling reaction.
Sulfonamide Formation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can target the pyridine ring or the sulfonamide group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the boronic acid pinacol ester moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products:
Oxidation Products: Cyclopropyl ketones and alcohols.
Reduction Products: Reduced pyridine and sulfonamide derivatives.
Substitution Products: Various substituted boronic acid derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of boronic acid derivatives.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology and Medicine:
Drug Development: The compound’s boronic acid moiety makes it a potential candidate for the development of enzyme inhibitors, particularly protease inhibitors.
Biological Probes: It can be used as a probe in biological studies to investigate enzyme activities and protein interactions.
Industry:
Material Science: The compound is explored for its potential in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide involves its interaction with molecular targets through its boronic acid moiety. This moiety can form reversible covalent bonds with diols and hydroxyl groups, making it an effective inhibitor of enzymes that contain these functional groups in their active sites. The compound can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing its binding to the target molecules.
Comparaison Avec Des Composés Similaires
- 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Cyclopropylboronic Acid Pinacol Ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Comparison:
- Structural Differences: While these compounds share the boronic acid pinacol ester moiety, they differ in their additional functional groups and ring structures, which influence their reactivity and applications.
- Unique Features: N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties, making it suitable for specific applications in drug development and catalysis.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C14H21BN2O4S |
|---|---|
Poids moléculaire |
324.2 g/mol |
Nom IUPAC |
N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C14H21BN2O4S/c1-13(2)14(3,4)21-15(20-13)10-7-12(9-16-8-10)22(18,19)17-11-5-6-11/h7-9,11,17H,5-6H2,1-4H3 |
Clé InChI |
MEYNNGFTBUEOEH-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)S(=O)(=O)NC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


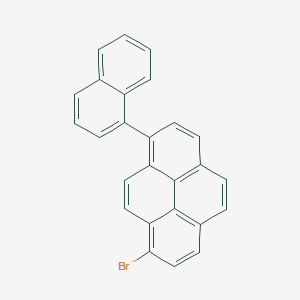
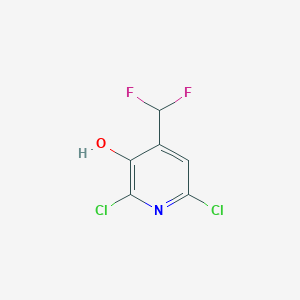
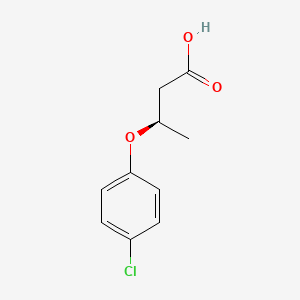
![1-(1-ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B13095523.png)
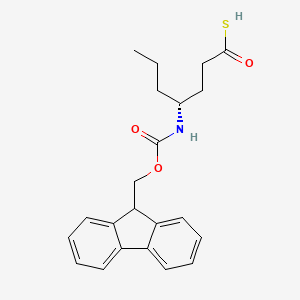
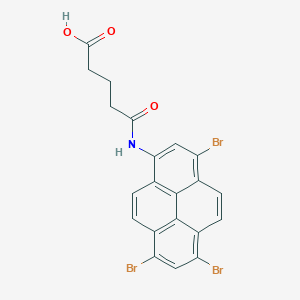

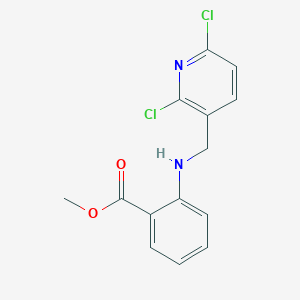
![3-(tert-Butyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095555.png)
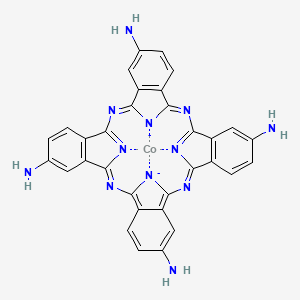

![3,7-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13095576.png)
